molecular formula C10H6Cl4N2 B11832075 Quinoline, 4-amino-3-chloro-2-(trichloromethyl)- CAS No. 73987-34-5

Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-

Cat. No.: B11832075
CAS No.: 73987-34-5
M. Wt: 296.0 g/mol
InChI Key: KQCLZWSBHCTDLN-UHFFFAOYSA-N
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Description

3-chloro-2-(trichloromethyl)quinolin-4-amine is a chemical compound with the molecular formula C10H6Cl4N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 3-chloro-2-(trichloromethyl)quinolin-4-amine typically involves the reaction of 3-chloroquinoline with trichloromethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

3-chloro-2-(trichloromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-chloro-2-(trichloromethyl)quinolin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-(trichloromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. The compound binds to key proteins in this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

3-chloro-2-(trichloromethyl)quinolin-4-amine can be compared with other quinoline derivatives, such as:

  • 2-chloroquinoline
  • 4-aminoquinoline
  • 8-methylquinoline

These compounds share a similar quinoline backbone but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

CAS No.

73987-34-5

Molecular Formula

C10H6Cl4N2

Molecular Weight

296.0 g/mol

IUPAC Name

3-chloro-2-(trichloromethyl)quinolin-4-amine

InChI

InChI=1S/C10H6Cl4N2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

KQCLZWSBHCTDLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)C(Cl)(Cl)Cl)Cl)N

Origin of Product

United States

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